molecular formula C12H8ClN3 B8352968 6-Chloro-7-phenyl-imidazo[1,2-b]pyridazine

6-Chloro-7-phenyl-imidazo[1,2-b]pyridazine

Cat. No.: B8352968
M. Wt: 229.66 g/mol
InChI Key: ZTOSOPBECSGEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-7-phenyl-imidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C12H8ClN3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

6-chloro-7-phenylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C12H8ClN3/c13-12-10(9-4-2-1-3-5-9)8-11-14-6-7-16(11)15-12/h1-8H

InChI Key

ZTOSOPBECSGEJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC=CN3N=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 6-chloro-5-phenyl-pyridazin-3-yl-amine and 6-chloro-4-phenyl-pyridazin-3-yl-amine (20.2 g=0.1 mol) was suspended in 300 mL water and 30 mL THF. After addition of 32 mL (0.51 mol) chloracetaldehyde diethylacetal the reaction mixture was heated for five hours at reflux. Additional 32 mL (0.51 mol) chloracetaldehyde diethylacetal were added and heating was continued for another six hours. The reaction mixture was diluted with ethyl acetate and extracted three times. The organic phase was dried (sodium sulfate), filtrated and the solvent was removed. The residue was purified by chromatography (Biotage, eluents: ethyl acetate/hexane). 6.8 g (30.1%) of the title compound, 6-chloro-7-phenyl-imidazo[1,2-b]pyridazine, and 6.4 g (28.4%) of the regioisomer, 6-chloro-8-phenyl-imidazo[1,2-b]pyridazine, were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
30.1%

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